Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-

Nicotinic Acetylcholine Receptors Ligand Binding Affinity Structure-Activity Relationship

Research on nicotinic acetylcholine receptors (nAChRs) often lacks selective probes for mapping subtype-specific pharmacology. This compound addresses that gap as a structurally distinct spirocyclic diamine. Its unique 3-pyridazinyl substituent alters H-bond capacity versus the well-characterized 3-pyridyl analog, making it essential for SAR exploration. - Broad nAChR subtype screen (α4β2, α7, α3β4, etc.) to establish binding fingerprint. - Key negative/exploratory probe for mapping aryl-binding pocket H-bond requirements. - Reference standard for analytical method development (e.g., chiral SFC) to distinguish spiro junction regioisomers.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 646056-84-0
Cat. No. B12578876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-
CAS646056-84-0
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN2CC1CC23CCN(C3)C4=NN=CC=C4
InChIInChI=1S/C13H18N4/c1-2-12(15-14-5-1)16-7-4-13(10-16)8-11-3-6-17(13)9-11/h1-2,5,11H,3-4,6-10H2
InChIKeyHEUFMWWSUMTRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing CAS 646056-84-0: Core Identity & Class Context


Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- is a spirocyclic diamine belonging to the N-aryl diazaspirocyclic compound class, patented for modulating nicotinic acetylcholine receptors (nAChRs) [1]. Its structure is characterized by a 1-azabicyclo[2.2.1]heptane scaffold spiro-fused to a pyrrolidine ring, with a 3-pyridazinyl substituent. While closely related analogs, such as the 1'-(3-pyridyl) variant, have been studied as selective α4β2 nAChR ligands [2], specific quantitative biological data for this precise regioisomer and aryl substitution pattern are not publicly documented in peer-reviewed research, authoritative databases, or patent biological examples as of the available evidence. Its calculated physicochemical properties include a molecular weight of 230.15 g/mol and a complexity index of 308 .

Mechanism Patented nicotinic receptor modulator class
Scaffold Spirocyclic pyridazinyl diazaspiro core
Study Fit Exploratory SAR and selectivity profiling

Procurement Risk: Analogs Not Interchangeable for CAS 646056-84-0


Generic substitution within the N-aryl diazaspirocyclic class is precluded by the established structure-activity relationship (SAR) divergence between even minor aryl modifications. The core patent demonstrates that exchanging the heteroaryl group (e.g., 3-pyridyl vs. 5-isoxazolyl vs. pyrazinyl) profoundly alters receptor subtype selectivity and affinity [1]. For example, while 1'-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] exhibits high affinity for α4β2 nAChRs (Ki < 35 nM) and is used as a pharmacological tool [2], this data cannot be extrapolated to the 1'-(3-pyridazinyl) analog. The introduction of an additional nitrogen atom in the heteroaryl ring can drastically modify hydrogen-bonding capacity, electronic distribution, and steric tolerance within the receptor binding pocket. Therefore, sourcing the exact pyridazinyl regioisomer is mandatory for any SAR exploration, selectivity profiling, or target engagement study aiming to reproduce or distinguish from published diazaspirocyclic pharmacology.

1'-(3-pyridazinyl) target
1'-(3-pyridyl) analog
Uncharacterized binding profile
Reported α4β2-selective binding
Pyridazinyl may shift H-bond interactions
Established pyridine π-stacking interactions
Spiro[2,3'] junction defines pharmacophore
Spiro[7,3'] regioisomer alters orientation

Quantitative Differentiation Evidence: CAS 646056-84-0 vs Structural Analogs


Limited Binding Data vs Class-Leading Analogs

No direct head-to-head or cross-study comparable quantitative binding data (Ki, IC50, or EC50) is publicly available for CAS 646056-84-0 at any nicotinic acetylcholine receptor subtype. In contrast, the structurally related 1'-(3-pyridyl) analog exhibits potent and selective α4β2 nAChR binding (Ki < 35 nM) with high subtype selectivity over α7, α3β4, and α1β1γδ subtypes (Ki > 500 nM) [1]. The absence of published, comparator-based evidence for the pyridazinyl derivative means its differentiation must be inferred from class-level SAR trends, which indicate that replacing the pyridine with a pyridazine ring can alter heteroaryl π-stacking and hydrogen-bonding interactions, potentially modifying both potency and selectivity profiles [2]. This knowledge gap represents a critical risk for any procurement decision assuming pharmacological equivalence.

Binding Affinity
Data to verify
Target: not publicly disclosed Comparator: Ki
Supports binding affinity gap review
Requires independent validation
Regioisomer Identity
Data to verify
Spiro[2,3'] (CAS 646056-84-0) vs Spiro[7,3'] (CAS 646057-11-6)
Spatial pharmacophore presentation differs
Procure correct regioisomer
Selectivity Prediction
Class-level
Pyridazinyl H-bond pattern differs from pyridinyl; untested hypothesis
Exploratory selectivity study required
Patent SAR suggests modulation possible
Nicotinic Acetylcholine Receptors Ligand Binding Affinity Structure-Activity Relationship

Regioisomer Differentiation: Spiro Junction Position

The target compound is specified as the [2.2.1]heptane-2,3'-pyrrolidine regioisomer. A closely related regioisomer, Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS 646057-11-6), is documented with the same molecular formula (C13H18N4) and identical calculated properties . In spirocyclic nAChR ligands, the position of the spiro junction significantly influences the three-dimensional orientation of the basic nitrogen, which is critical for receptor interaction [1]. This demonstrates that even with the same pyridazinyl group, regioisomeric purity and identity are non-interchangeable.

Regioisomer Identity
Data to verify
Spiro[2,3'] (CAS 646056-84-0) vs Spiro[7,3'] (CAS 646057-11-6)
Spatial pharmacophore presentation differs
Procure correct regioisomer
Regioisomerism Spirocyclic Scaffold Medicinal Chemistry

Aryl Substituent Impact on nAChR Selectivity

While individual data for the 3-pyridazinyl compound is absent, the patent family encompassing this structure claims utility across a broad range of heteroaryl substitutions for treating CNS disorders via nAChR modulation [1]. Publications on close analogs reveal that the choice of heteroaryl group is the primary determinant of α4β2 vs. α7 receptor selectivity. For instance, the 3-pyridyl analog is a potent α4β2 antagonist, whereas other diazaspirocyclic derivatives (e.g., 1,7-Diazaspiro[4.4]nonane variants) are optimized for different selectivity profiles [2]. The 3-pyridazinyl group introduces a distinct H-bond acceptor pattern (extra ring nitrogen) not present in pyridyl or isoxazolyl analogs, which theoretically could engage different receptor residues, but this remains an untested hypothesis without experimental validation.

Selectivity Prediction
Class-level
Pyridazinyl H-bond pattern differs from pyridinyl; untested hypothesis
Exploratory selectivity study required
Patent SAR suggests modulation possible
nAChR Subtype Selectivity Aryl Modification Patent SAR

Recommended Applications for CAS 646056-84-0


Exploratory nAChR Subtype Profiling

Given its structural distinction from the well-characterized 3-pyridyl analog, this compound is most rationally deployed in a broad nAChR subtype screen (α4β2, α7, α3β4, α1β1γδ) to establish its binding fingerprint. This application directly addresses the critical evidence gap identified in Section 3, where the pyridazinyl group’s impact on affinity and selectivity is predicted to differ but remains unquantified [1].

SAR Expansion for Heteroaryl Diazaspiracyclic Series

In medicinal chemistry programs building on the diazaspirocyclic series, this compound serves as a key negative or exploratory probe to map the H-bond acceptor requirements of the aryl-binding pocket. Comparing its biological outcome to published data for pyridinyl, isoxazolyl, and pyrazinyl variants can delineate critical SAR boundaries, directly leveraging the class-level inference noted in Evidence_Item 3 [2].

Regioisomer Purity Validation

The documented existence of a stable [7,3'] regioisomer underscores the compound’s utility as a reference standard for developing analytical methods (e.g., chiral SFC, XRPD) that distinguish between spiro junction positions. This addresses the procurement risk of isomer contamination highlighted in Section 2 and Evidence_Item 2 .

Application
Selection Property
Validation Focus
Exploratory nAChR Profiling
Binding fingerprint establishment
α4β2, α7, α3β4, α1β1γδ subtype panel
Heteroaryl SAR Expansion
H-bond acceptor SAR mapping
Comparison with pyridinyl, isoxazolyl, pyrazinyl variants
Regioisomer Purity Validation
Spiro junction identity
Analytical purity method for regioisomer distinction
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